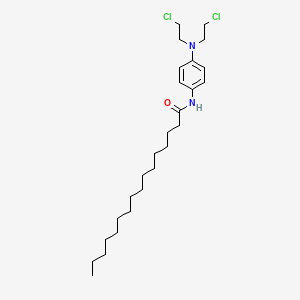![molecular formula C9H20SiSn B14475589 Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane CAS No. 69165-95-3](/img/structure/B14475589.png)
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is a specialized organosilicon compound that features both silicon and tin atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different organosilicon and organotin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions often involve room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organotin derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can interact with different molecular targets, facilitating the formation or transformation of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: A related compound with a similar structure but without the tin atom.
Trimethyltin Chloride: Contains the tin atom but lacks the silicon component.
Propargyltrimethylsilane: Another organosilicon compound with a similar alkyne group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
69165-95-3 |
|---|---|
Molecular Formula |
C9H20SiSn |
Molecular Weight |
275.05 g/mol |
IUPAC Name |
trimethyl(3-trimethylstannylprop-2-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h6H2,2-4H3;3*1H3; |
InChI Key |
BEWVJJGDUGGDMK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC#C[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



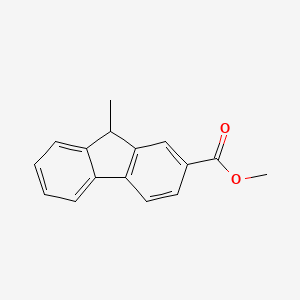
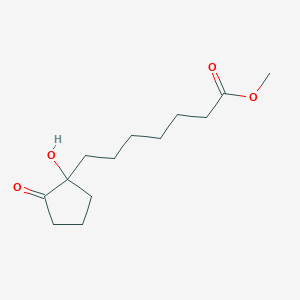
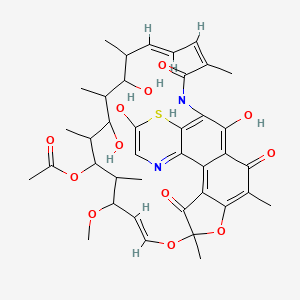
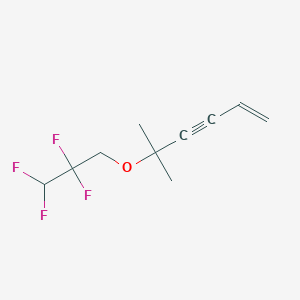
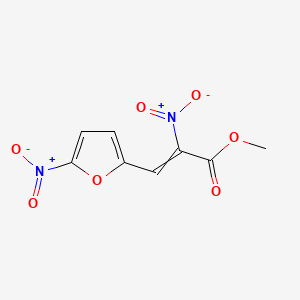
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)

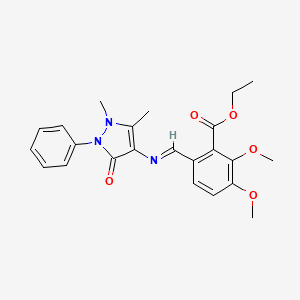
![[2,2,4-trimethyl-3-[(Z)-octadec-9-enoyl]oxypentyl] (Z)-octadec-9-enoate](/img/structure/B14475562.png)

